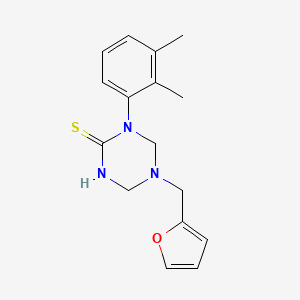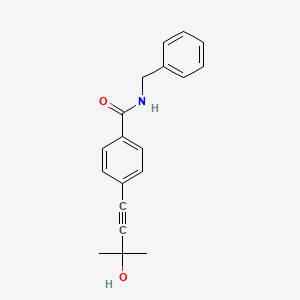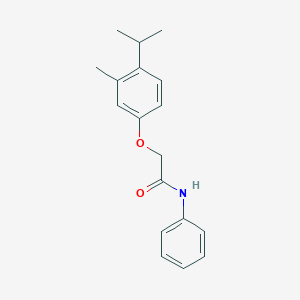![molecular formula C18H13NO3 B5625358 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzonitrile](/img/structure/B5625358.png)
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzonitrile
Übersicht
Beschreibung
"4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzonitrile" is a complex organic compound. Its investigation encompasses various aspects including synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related chromene derivatives involves reactions with substituted naphthols and α-cyano-cinnamonitriles, sometimes utilizing intermediates like 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile (El-Agrody et al., 2002). These syntheses often include various nucleophiles and electrophiles, leading to a range of derivatives (Assiri et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate has been elucidated using techniques like X-ray crystallography, revealing intricate details of intramolecular and intermolecular hydrogen bonding (Manolov et al., 2012).
Chemical Reactions and Properties
Various chemical reactions, such as cyclization reactions of benzonitriles to form chromene derivatives, have been explored. These involve catalysts like palladium(II) and result in the formation of structurally diverse compounds (Xia et al., 2012).
Physical Properties Analysis
Physical properties, like crystal structure and bonding interactions, of compounds like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, have been studied, offering insights into their stability and molecular interactions (Manolov et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity and potential applications in areas like antimicrobial activity, are investigated. For example, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile has shown promising antimicrobial activities, highlighting the biological relevance of these compounds (Okasha et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study conducted by Al-Rifai et al. (2011) focused on the synthesis of new coumarin derivatives, including 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzonitrile. These compounds exhibited significant antimicrobial activity against various bacterial strains, indicating their potential as potent antimicrobial agents (Al-Rifai et al., 2011).
Antioxidant Properties
Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, which include compounds related to this compound. Their findings indicated that these compounds exhibit effective antioxidant activity, particularly in a hypochlorous system (Stanchev et al., 2009).
Synthesis and Biological Applications
The synthesis of novel triazole derivatives based on 4-methyl-chromene-2-one, as investigated by Mottaghinejad and Alibakhshi (2018), explores the biological applications of such compounds. Their research highlights the diverse biological applications of these systems, which include derivatives of this compound (Mottaghinejad & Alibakhshi, 2018).
Crystal Structure and Analysis
Manolov, Morgenstern, and Hegetschweiler (2012) conducted a study on the crystal structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, which is closely related to this compound. Their analysis provides insights into the molecular configuration and intermolecular interactions of such compounds (Manolov et al., 2012).
Antimicrobial and Anticancer Activities
Research conducted by Shi et al. (2020) on the synthesis and anticancer activity of novel coumarin derivatives, including those related to this compound, revealed that these compounds exhibit significant inhibitory activity against various tumor cells, suggesting their potential in anticancer therapies (Shi et al., 2020).
Wirkmechanismus
Target of Action
Coumarin derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, including anti-inflammatory, anticoagulant, antibacterial, and antifungal effects .
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to interact with a variety of biochemical pathways, leading to downstream effects .
Result of Action
Coumarin derivatives are known to have significant inhibitory activity against the growth of certain bacterial strains .
Eigenschaften
IUPAC Name |
4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-12-8-18(20)22-17-9-15(6-7-16(12)17)21-11-14-4-2-13(10-19)3-5-14/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUOXGKSZLOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S*,4R*)-4-isopropyl-1-[3-(3-methoxyphenyl)propanoyl]-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5625286.png)
![N,1-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-indole-6-carboxamide](/img/structure/B5625290.png)
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5625297.png)
![(3aR*,6aR*)-2-acetyl-5-(9H-fluoren-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5625308.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5625325.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625331.png)


![2-[(2,5-difluorophenyl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625363.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5625364.png)
![(3aR*,7aS*)-2-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5625372.png)
![ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5625378.png)

